isopropyl 3-(acetylamino)-4-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isopropyl 3-(acetylamino)-4-chlorobenzoate, also known as chloramphenicol, is a broad-spectrum antibiotic that was first discovered in 1947. It is commonly used in the treatment of various bacterial infections, including typhoid fever, meningitis, and pneumonia. Chloramphenicol has a unique chemical structure that allows it to inhibit bacterial protein synthesis, making it an effective treatment option for a wide range of bacterial infections.

Wirkmechanismus

Chloramphenicol works by inhibiting bacterial protein synthesis, which is essential for bacterial growth and replication. Specifically, it binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and inhibiting the elongation of the growing peptide chain. This ultimately leads to the inhibition of bacterial growth and replication, making isopropyl 3-(acetylamino)-4-chlorobenzoatecol an effective treatment option for bacterial infections.

Biochemical and Physiological Effects

Chloramphenicol has several biochemical and physiological effects on the body. It is metabolized in the liver and excreted in the urine, and has a half-life of approximately 2-3 hours. In addition, isopropyl 3-(acetylamino)-4-chlorobenzoatecol has been shown to have some toxic effects on the body, including the potential to cause bone marrow suppression and aplastic anemia.

Vorteile Und Einschränkungen Für Laborexperimente

Chloramphenicol has several advantages and limitations when used in laboratory experiments. One major advantage is its broad-spectrum activity against a wide range of bacterial strains, making it a useful tool for studying bacterial growth and replication. However, isopropyl 3-(acetylamino)-4-chlorobenzoatecol also has some limitations, including its potential toxicity and the potential for bacterial resistance to develop over time.

Zukünftige Richtungen

There are several potential future directions for research on isopropyl 3-(acetylamino)-4-chlorobenzoatecol. One area of focus could be on developing new methods for synthesizing the compound, such as using genetic engineering to produce isopropyl 3-(acetylamino)-4-chlorobenzoatecol in a more efficient and cost-effective manner. Another area of focus could be on developing new formulations of isopropyl 3-(acetylamino)-4-chlorobenzoatecol that are less toxic and have fewer side effects. Additionally, research could be conducted on the potential use of isopropyl 3-(acetylamino)-4-chlorobenzoatecol in combination with other antibiotics to enhance its effectiveness against antibiotic-resistant bacterial strains.

Synthesemethoden

Chloramphenicol can be synthesized through various methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of chemical reactions to create the compound, while fermentation involves the use of microorganisms to produce the compound. The most common method of synthesizing isopropyl 3-(acetylamino)-4-chlorobenzoatecol is through fermentation, which involves the use of Streptomyces venezuelae, a soil-dwelling bacterium that naturally produces the compound.

Wissenschaftliche Forschungsanwendungen

Chloramphenicol has been extensively studied for its antimicrobial properties and its potential use in the treatment of various bacterial infections. Scientific research has shown that isopropyl 3-(acetylamino)-4-chlorobenzoatecol is effective against a wide range of bacterial strains, including both gram-positive and gram-negative bacteria. It has also been shown to be effective against some antibiotic-resistant strains of bacteria.

Eigenschaften

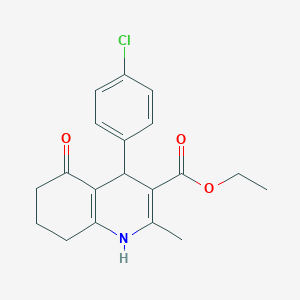

IUPAC Name |

propan-2-yl 3-acetamido-4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-7(2)17-12(16)9-4-5-10(13)11(6-9)14-8(3)15/h4-7H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVABHBWAJMFSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4997831.png)

![1-ethyl-4-(3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B4997835.png)

![3-{[(2-furylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4997844.png)

![N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4997847.png)

![1-(3-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B4997870.png)

![diethyl [4-(4-nitrophenoxy)butyl]malonate](/img/structure/B4997872.png)

![ethyl (2-methoxy-6-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)acetate](/img/structure/B4997889.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4997901.png)

![({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)methyl[(3-methyl-5-isoxazolyl)methyl]amine](/img/structure/B4997909.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B4997915.png)